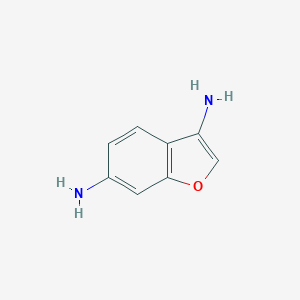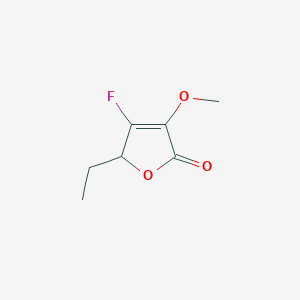
2-ethyl-3-fluoro-4-methoxy-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-3-fluoro-4-methoxy-2H-furan-5-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EFMO, and it is a member of the furanone family of compounds. EFMO has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of EFMO is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. EFMO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. EFMO has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
EFMO has been found to exhibit a range of interesting biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. EFMO has been shown to inhibit the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. EFMO has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of EFMO for lab experiments is its ability to inhibit the activity of COX-2 and NF-κB, which are both important targets for drug development. EFMO has also been found to exhibit low toxicity in animal studies, making it a relatively safe compound to work with. One limitation of EFMO is that it can be difficult to synthesize in large quantities, which can make it challenging to use in certain types of experiments.
Orientations Futures
There are a number of different directions that future research on EFMO could take. One area of interest is in the development of new drugs and therapies for a range of different diseases and conditions. EFMO has been found to exhibit a range of interesting biological activities, and it may be possible to develop new drugs based on these properties. Another area of interest is in the study of the mechanism of action of EFMO, which is not yet fully understood. Further research in this area could help to shed light on the ways in which EFMO affects the body, and could lead to the development of new drugs with even greater efficacy and specificity.
Méthodes De Synthèse
EFMO can be synthesized in a number of different ways, including through the reaction of 2-ethyl-3-fluoro-4-methoxyphenol with maleic anhydride. This reaction produces a diester, which can be converted into EFMO through a ring-closing reaction. Other methods for synthesizing EFMO include the reaction of 2-ethyl-3-fluoro-4-methoxyphenol with acetic anhydride, and the reaction of 2-ethyl-3-fluoro-4-methoxyphenol with oxalyl chloride.
Applications De Recherche Scientifique
EFMO has been studied for its potential applications in a variety of different scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the key areas of research has been in the development of new drugs and therapies for a range of different diseases and conditions. EFMO has been found to exhibit a range of interesting biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.
Propriétés
Numéro CAS |
195518-89-9 |
|---|---|
Nom du produit |
2-ethyl-3-fluoro-4-methoxy-2H-furan-5-one |
Formule moléculaire |
C7H9FO3 |
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
2-ethyl-3-fluoro-4-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H9FO3/c1-3-4-5(8)6(10-2)7(9)11-4/h4H,3H2,1-2H3 |
Clé InChI |
MYDJLJZXGUZGKX-UHFFFAOYSA-N |
SMILES |
CCC1C(=C(C(=O)O1)OC)F |
SMILES canonique |
CCC1C(=C(C(=O)O1)OC)F |
Synonymes |
2(5H)-Furanone,5-ethyl-4-fluoro-3-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)
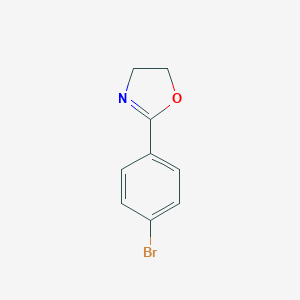
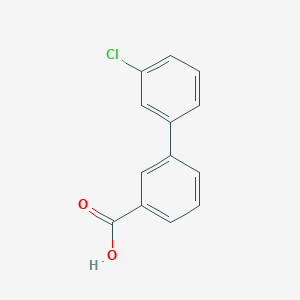
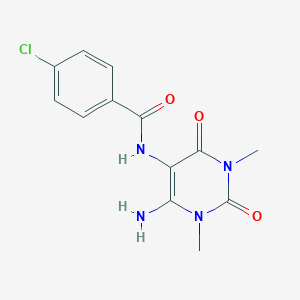
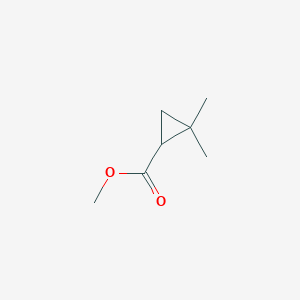
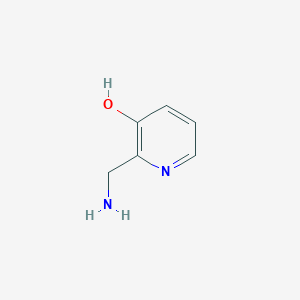
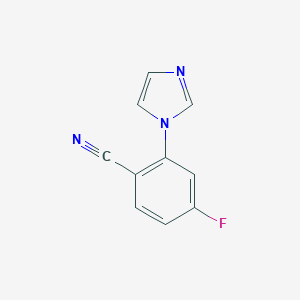
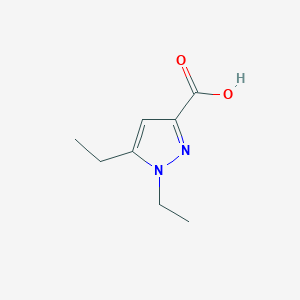
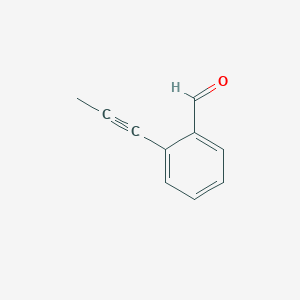


![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
